molecular formula C19H22FN2O3PS B6596367 Dufulin CAS No. 882182-49-2

Dufulin

Cat. No. B6596367
CAS RN: 882182-49-2
M. Wt: 408.4 g/mol
InChI Key: CLASFMUIFVKHQI-UHFFFAOYSA-N
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Description

Dufulin is a novel antiviral agent or pesticide that activates systemic acquired resistance in plants . It is widely used in China to prevent viral diseases in crops such as rice, tobacco, and vegetables . It is an α-amino phosphonic acid ester .


Synthesis Analysis

The synthesis of this compound involves several steps, including Grignard reaction, Curtius rearrangement, nucleophilic addition, thionation reaction, cyclization reaction, etc . The specific details of the synthesis process are not fully disclosed in the available resources.


Molecular Structure Analysis

This compound is an amino phosphonate compound . Its molecular structure includes a 2-fluorophenyl group, a 4-methylbenzothiazol-2-ylamino group, and a methyl phosphonic acid diethyl ester group .


Chemical Reactions Analysis

The degradation of this compound in water and soil has been studied. It follows first-order kinetics and is greatly affected by factors such as soil type, moisture, temperature, and light spectra . The degradation products of this compound in soil include 2-amino-4-methylbenzothiazole .

Scientific Research Applications

Activation of Antiviral Responses in Plants

  • Mechanism of Action : Dufulin targets harpin binding protein-1 (HrBP1) in plants, specifically tobacco, to trigger antiviral responses. Activation of HrBP1 leads to the induction of the salicylic acid signaling pathway, resulting in systemic acquired resistance (SAR) against plant viruses (Chen et al., 2012).

Environmental Degradation and Behavior

  • Soil Interaction : this compound's degradation in soil is influenced by factors like soil type, moisture, and temperature. Its half-life in soil can vary significantly, highlighting the role of microbial activity in its dissipation (Wang et al., 2014).

Advancements in Detection and Analysis

  • Sensing Systems : Innovative fluorescent sensing systems using metal-organic frameworks have been developed for rapid and sensitive detection of this compound in environmental and food samples (Liu et al., 2021).

Chiral Properties and Enantioselective Behavior

  • Enantioselectivity : this compound exhibits enantioselective behaviors in different environmental contexts. Studies have focused on understanding its enantioselective degradation and implications for environmental impact (Zhang et al., 2013).

Impact on Non-Target Organisms

  • Oxidative Stress in Tubifex : Studies have shown that this compound can cause oxidative stress and alter the metabolic profile in Tubifex, a type of worm. This has implications for environmental safety and risk assessments (Jiang et al., 2020).

Formulation and Application Development

  • Formulation Optimization : Extensive research has been conducted on the preparation, optimization, and application of this compound formulations in agriculture. This includes studies on health toxicity, residue analysis, and mode of action (Song et al., 2010).

Mechanism of Action

Target of Action

Dufulin is a highly effective antiviral agent used in plants . The primary target of this compound is the Harpin binding protein-1 (HrBP1) . HrBP1 plays a crucial role in the plant’s defense mechanism against viral infections .

Mode of Action

This compound interacts with its target, HrBP1, and activates it . This activation triggers the salicylic acid (SA) signaling pathway , which is a key pathway in systemic acquired resistance (SAR) in plants . SAR is a “whole-plant” resistance response that occurs following an earlier localized exposure to pathogens .

Biochemical Pathways

The activation of HrBP1 by this compound leads to the initiation of the SA signaling pathway . This pathway plays a significant role in the plant’s defense mechanism against pathogens. It leads to the production of pathogenesis-related proteins, which help in combating the viral infection .

Pharmacokinetics

It is known that this compound is widely used in china to prevent and control viral diseases in rice, tobacco, and vegetables .

Result of Action

The activation of the SA signaling pathway by this compound results in the production of antiviral responses in the host plant . This leads to systemic acquired resistance (SAR), which helps the plant to resist viral infections .

Action Environment

The degradation and effectiveness of this compound can be influenced by various environmental factors such as soil type, moisture, temperature, and light . For instance, the degradation of this compound is faster under 100-W UV light compared to 15-W UV light and xenon light . Furthermore, elevated moisture accelerates the decay of this compound in soil . These factors can influence the action, efficacy, and stability of this compound in the environment .

Safety and Hazards

While Dufulin is considered an eco-friendly bioisostere of natural amino acids , its safety and potential hazards are not fully detailed in the available resources. It’s important to note that any pesticide should be used responsibly to minimize potential risks to the environment and non-target organisms.

properties

IUPAC Name

N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN2O3PS/c1-4-24-26(23,25-5-2)18(14-10-6-7-11-15(14)20)22-19-21-17-13(3)9-8-12-16(17)27-19/h6-12,18H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLASFMUIFVKHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023916
Record name Dufulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882182-49-2
Record name Dufulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dufulin's mechanism of action involves multiple targets and pathways. It has been shown to bind to the viroplasmic protein P6 of the Southern rice black-streaked dwarf virus (SRBSDV), inhibiting viral replication in a dose-dependent manner []. Another target identified is harpin binding protein-1 (HrBP1) in tobacco plants. This compound activates HrBP1, triggering the salicylic acid (SA) signaling pathway and inducing antiviral responses []. Further research suggests that this compound can inhibit the assembly of the tobacco mosaic virus (TMV) coat protein (CP) into four-layer aggregate disks, potentially disrupting viral assembly and infectivity [].

A: this compound's molecular formula is C18H21FNO4PS, and its molecular weight is 413.41 g/mol. Detailed spectroscopic data, including 1H NMR and mass spectrometry analysis, can be found in the paper describing the synthesis of radioisotope carbon-14 labelled this compound [].

A: this compound has been successfully formulated into wettable powders, suspending agents, water-dispersible granules, and microemulsions [, , ]. Studies have investigated its stability in various matrices like soil, water, and plants, indicating a relatively rapid degradation profile [, ]. While specific data on material compatibility is limited in the provided research, its formulation into different pesticide types suggests compatibility with common agricultural adjuvants.

ANone: The provided research focuses on this compound's antiviral activity and environmental fate. There's no evidence to suggest this compound possesses catalytic properties or acts as a catalyst in any known chemical reactions.

A: Yes, computational methods have been employed. Researchers used molecular docking to study the interaction of this compound with the SRBSDV P9-1 protein, identifying potential binding sites and guiding the development of novel α-amino phosphonate derivatives with improved antiviral activity [].

A: While specific SAR studies are not extensively detailed in the provided research, the development of novel α-amino phosphonate derivatives based on the this compound scaffold suggests that modifications to the core structure can influence antiviral activity and target selectivity []. Further research is needed to establish a comprehensive SAR profile.

A: this compound exhibits varying stability depending on the environmental matrix. In soil, it degrades relatively rapidly, with half-lives ranging from 5 to 61 days depending on soil type []. Its degradation in water is even faster, with half-lives between 2 and 5 days []. Formulation strategies have focused on creating wettable powders, suspending agents, and water-dispersible granules to ensure its effective delivery and application in agricultural settings [, , ].

A: While specific SHE regulations are not detailed in the provided research, studies assessing the environmental fate and ecotoxicological effects of this compound contribute to understanding its potential risks [, ]. Further research and regulatory frameworks are crucial to establish comprehensive safety guidelines and ensure responsible use.

ANone: Information regarding resistance development to this compound is limited in the provided research. Continuous monitoring and further studies are essential to assess the potential for resistance emergence and understand its implications for long-term disease management.

A: Toxicity studies have primarily focused on environmental organisms like Tubifex, revealing effects on oxidative stress and metabolic profiles at varying concentrations [, ]. Further research, particularly in mammals, is crucial to determine potential toxicological effects, establish safety thresholds, and assess long-term health impacts.

A: this compound is a relatively new antiviral agent developed in China. Research initially focused on its efficacy against plant viruses like TMV and rice stripe virus [, ]. Over time, studies expanded to investigate its environmental fate, toxicology, and the development of novel derivatives with improved properties [, , ].

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